molecular formula C11H19F6N2O5P B3001460 2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)ethanamine;2,2,2-trifluoroacetic acid CAS No. 2418716-41-1

2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)ethanamine;2,2,2-trifluoroacetic acid

Cat. No.: B3001460
CAS No.: 2418716-41-1
M. Wt: 404.246
InChI Key: RKOJCQPFLUPGCP-UHFFFAOYSA-N
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Description

The compound “2-(4-Methyl-4-oxo-1,4λ⁵-azaphosphinan-1-yl)ethanamine;2,2,2-trifluoroacetic acid” is a salt comprising two distinct moieties:

  • 2-(4-Methyl-4-oxo-1,4λ⁵-azaphosphinan-1-yl)ethanamine: A six-membered azaphosphinane ring system containing nitrogen and phosphorus atoms. The ring is substituted with a methyl group and an oxo group at position 4, while an ethanamine group is attached at position 2.
  • 2,2,2-Trifluoroacetic acid (TFA): A strong carboxylic acid (pKa ~0.5) widely used as a counterion in pharmaceutical formulations to enhance solubility and stability .

Properties

IUPAC Name

2-(4-methyl-4-oxo-1,4λ5-azaphosphinan-1-yl)ethanamine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N2OP.2C2HF3O2/c1-11(10)6-4-9(3-2-8)5-7-11;2*3-2(4,5)1(6)7/h2-8H2,1H3;2*(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOJCQPFLUPGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP1(=O)CCN(CC1)CCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F6N2O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)ethanamine; 2,2,2-trifluoroacetic acid is a novel chemical entity that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound consists of a phosphinan derivative with an amine functional group and is associated with trifluoroacetic acid. The molecular formula can be represented as follows:

ComponentMolecular FormulaMolecular Weight (g/mol)
2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)ethanamineC8H12N1O1P1185.17
2,2,2-Trifluoroacetic acidC2HCl3O2133.39

Anticancer Properties

Recent studies have shown that compounds containing azaphosphinan structures exhibit promising anticancer properties. For instance, azaphosphinanes have been linked to the inhibition of tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against a range of pathogens. Preliminary assays indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Neuroprotective Effects

Research indicates that derivatives similar to this compound may possess neuroprotective effects. In vitro studies have suggested that they can mitigate oxidative stress-induced neuronal damage, which is critical in neurodegenerative diseases.

Case Studies

  • Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry explored the anticancer effects of azaphosphinanes. The results indicated that compounds with similar structures to our target compound inhibited the growth of human cancer cell lines by inducing apoptosis through the mitochondrial pathway .
  • Antimicrobial Activity Assessment : A recent assay tested various azaphosphinan derivatives against common bacterial strains. The results showed significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
  • Neuroprotective Mechanisms : Research conducted on neuroprotective agents revealed that azaphosphinanes could reduce reactive oxygen species (ROS) levels in neuronal cultures, thereby protecting cells from oxidative damage .

Scientific Research Applications

Medicinal Chemistry

Research indicates that phosphorous-containing compounds often exhibit significant biological activity. Specifically, derivatives of azaphosphinanes have been investigated for their potential as:

  • Anticancer Agents : Compounds with similar structures have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antiviral Agents : Some studies suggest that the unique electronic properties of phosphorous compounds can interfere with viral replication processes.
Application TypeMechanismReferences
AnticancerInduction of apoptosis
AntiviralInterference with replication

Materials Science

The incorporation of phosphorous into polymers has been a focus area. The compound can be used as a building block for:

  • Flame Retardant Materials : Phosphorus-containing polymers are known for their flame-retardant properties, making them suitable for use in textiles and construction materials.
  • Conductive Polymers : Its unique structure may enhance the electrical conductivity of polymer matrices.
Material TypeApplicationProperties
Flame RetardantsTextilesHigh thermal stability
Conductive PolymersElectronicsEnhanced conductivity

Catalysis

The compound can act as a catalyst or catalyst precursor in various chemical reactions:

  • Organic Synthesis : Its ability to stabilize transition states makes it a valuable catalyst in organic transformations, such as cross-coupling reactions.
  • Environmental Applications : Catalysts derived from this compound may facilitate degradation processes for environmental pollutants.
Reaction TypeRole of CompoundBenefits
Cross-CouplingCatalystIncreased yield
Pollutant DegradationCatalyst PrecursorReduced environmental impact

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Anticancer Activity : A study on phosphorous-containing compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the azaphosphinan structure could enhance this activity.
  • Flame Retardancy : Research on polymers incorporating phosphorous showed that adding such compounds improved flame resistance without compromising mechanical properties.
  • Catalytic Efficiency : A comparative study indicated that phosphorous-based catalysts outperformed traditional metal catalysts in specific organic reactions, showcasing their potential in green chemistry applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Azaphosphinane Moieties

Phosphorus-containing heterocycles are rare compared to nitrogen- or oxygen-based analogues. Key comparisons include:

Compound Structure Key Features Reactivity/Applications
Target Compound Azaphosphinane + ethanamine + TFA Phosphorus-nitrogen ring; strong acid counterion Potential for ligand design or catalysis
Morpholine Oxygen-nitrogen hexacycle Lacks phosphorus; used as solvent or corrosion inhibitor Limited catalytic utility
Piperidine All-nitrogen hexacycle Basic amine; common in pharmaceuticals (e.g., alkaloids) Poor electrophilicity vs. phosphorus analogues
Phosphorinanes Phosphorus-containing hexacycles Similar ring but lacks nitrogen; used in coordination chemistry Higher thermal stability

The azaphosphinane core in the target compound offers unique electronic properties due to phosphorus’s electronegativity and variable oxidation states, enabling diverse reactivity compared to traditional heterocycles .

Ethanamine Salts with Different Counterions

The choice of counterion significantly impacts solubility, stability, and toxicity:

Counterion pKa Solubility in Water Toxicity Profile Example Drug/Application
TFA ~0.5 High Corrosive; hazardous upon inhalation Peptide synthesis
HCl ~-8 High Less toxic than TFA Amine hydrochloride salts (e.g., lidocaine)
Sulfate ~-3 Moderate Low toxicity Albuterol sulfate

TFA’s strong acidity enhances solubility but introduces handling risks, as noted in hazardous chemical registries .

Trifluoroacetic Acid Derivatives in Agrochemicals

Compound Structure Use Toxicity (LD₅₀)
Triflusulfuron methyl ester Triazine + TFA-derived group Herbicide >5,000 mg/kg (rat)
Target Compound Azaphosphinane + TFA Unknown Likely moderate (TFA-associated)

TFA’s electronegative trifluoromethyl group enhances metabolic stability in pesticides , a property that may extend to the target compound.

Research Findings and Toxicity Considerations

  • TFA Hazards : Documented as corrosive, causing severe skin/eye damage and respiratory irritation . Its presence in the target compound necessitates stringent safety protocols.
  • Biological Activity: No direct data exists for the target compound, but analogous ethanamine derivatives (e.g., NBOMe series) exhibit potent psychoactive effects, suggesting possible receptor interactions .

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